DArg[Hyp...3...,DPhe...7...,Leu...8...]Bradykinin
Description
DArg[Hyp³,DPhe⁷,Leu⁸]Bradykinin is a synthetic bradykinin analog modified at positions 3, 7, and 8 of the native bradykinin sequence (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) . These substitutions confer unique pharmacological properties:
- Hyp³ (Hydroxyproline): Enhances conformational stability and resistance to enzymatic degradation .
- DPhe⁷ (D-Phenylalanine): Reduces agonistic activity by disrupting interactions with the B2 receptor’s hydrophobic pocket .
- Leu⁸ (Leucine): Further stabilizes the peptide backbone and may alter receptor subtype selectivity .
This compound acts as a competitive B2 receptor antagonist, with demonstrated efficacy in inhibiting inflammatory responses such as carrageenan-induced edema (65% inhibition at optimal doses) . Its design addresses limitations of native bradykinin, which is rapidly degraded by angiotensin-converting enzyme (ACE) and other proteases .
Properties
Molecular Formula |
C57H89N19O13 |
|---|---|
Molecular Weight |
1248.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C57H89N19O13/c1-32(2)25-39(47(81)71-38(54(88)89)19-11-23-67-57(63)64)72-49(83)41(27-34-15-7-4-8-16-34)73-50(84)42(31-77)74-48(82)40(26-33-13-5-3-6-14-33)69-45(79)29-68-51(85)44-28-35(78)30-76(44)53(87)43-20-12-24-75(43)52(86)37(18-10-22-66-56(61)62)70-46(80)36(58)17-9-21-65-55(59)60/h3-8,13-16,32,35-44,77-78H,9-12,17-31,58H2,1-2H3,(H,68,85)(H,69,79)(H,70,80)(H,71,81)(H,72,83)(H,73,84)(H,74,82)(H,88,89)(H4,59,60,65)(H4,61,62,66)(H4,63,64,67)/t35-,36-,37+,38+,39+,40+,41-,42+,43+,44+/m1/s1 |
InChI Key |
GGYJNSXTTQXAET-MZZKDSRGSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3CC(CN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Functionalization
The synthesis begins with a hydroxymethyl-polystyrene-divinylbenzene resin (2% crosslinked), pre-loaded with the C-terminal arginine residue. As detailed in patent WO1989001781A1, the resin is functionalized using Boc-Arg(Tos)-OH (tosyl-protected arginine) in dichloromethane (DCM), activated by dicyclohexylcarbodiimide (DCC). This yields Boc-Arg(Tos)-hydroxymethyl resin (Boc-Arg(Tos)-HMR), with a loading capacity of 0.404 mmol/g, as determined by quantitative amino acid analysis.
Sequential Amino Acid Coupling
The peptide chain is assembled from C- to N-terminus, with each cycle comprising:
-
Deprotection : Removal of the Boc group using 1:3 trifluoroacetic acid (TFA)/DCM containing 0.1% indole (2 × 1.5 minutes).
-
Neutralization : Washing with 10% triethylamine (Et₃N) in DCM to ensure a free amine for subsequent coupling.
-
Coupling : Activation of the incoming Boc-protected amino acid (e.g., Boc-Leu, Boc-DPhe, Boc-Hyp) with DCC in DCM or dimethylformamide (DMF), followed by a 2-hour reaction to ensure complete conjugation.
Critical substitutions include:
-
Hyp³ : Boc-Hyp is coupled at position 3 to introduce a hydroxyl group, enhancing hydrogen bonding with the B2 receptor.
-
DPhe⁷ : Boc-D-Phe is used to incorporate a D-amino acid, reducing susceptibility to proteolytic cleavage.
-
Leu⁸ : Boc-Leu replaces phenylalanine at position 8, altering hydrophobicity and receptor interaction dynamics.
Key Synthetic Challenges and Optimizations
Incorporation of D-Amino Acids
The stereochemical inversion at position 7 (DPhe) necessitates extended coupling times (up to 4 hours) and elevated DCC concentrations (0.5 M) to achieve >95% yield, as manual synthesis protocols report incomplete reactions with standard conditions.
Side-Chain Protection Strategies
-
Arg Side Chains : Tosyl (Tos) groups protect guanidino functionalities during synthesis, requiring HF for final deprotection.
-
Ser and Hyp : Benzyl (Bzl) ethers protect hydroxyl groups, preventing undesired side reactions during TFA treatments.
Cleavage and Global Deprotection
Hydrogen Fluoride Cleavage
Post-assembly, the peptide-resin is treated with anhydrous HF (10 mL/g resin) at 0°C for 1 hour, cleaving the peptide from the resin while removing Tos and Bzl protecting groups. This step yields the crude linear peptide with a free C-terminal carboxylate.
Side Reaction Mitigation
-
Cysteine Oxidation : Absent in this sequence, but scavengers (e.g., anisole, dimethyl sulfide) are added to prevent carbocation-mediated modifications.
-
Aspartimide Formation : Minimized by limiting exposure to acidic conditions during TFA deprotection.
Purification and Characterization
Countercurrent Distribution (CCD)
The crude peptide is purified using a 100-transfer CCD system with n-butanol:1% TFA (1:1) as the solvent phase. The target peptide partitions with a coefficient (k) of 0.493, collected from tubes 40–60, and lyophilized to yield a white powder.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 0.1% TFA/water–acetonitrile gradient) confirms purity >98%, with a retention time of 12.3 minutes under isocratic conditions (28% acetonitrile).
Table 1: Analytical Data for DArg[Hyp³,DPhe⁷,Leu⁸]Bradykinin
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 1,142.3 Da | MALDI-TOF |
| Purity | 98.4% | HPLC |
| Partition Coefficient (k) | 0.493 | CCD |
| Receptor Affinity (B2) | Ki = 0.7 ± 0.1 nM | Radioligand Binding |
Biological Validation and Pharmacological Profile
Receptor Binding Assays
DArg[Hyp³,DPhe⁷,Leu⁸]Bradykinin exhibits nanomolar affinity for the human B2 receptor (Ki = 0.7 nM), with >1,000-fold selectivity over B1 receptors. Functional assays on rat uterus and human umbilical vein confirm potent antagonism (pA2 = 8.2), suppressing bradykinin-induced contractions by 90% at 100 nM.
Metabolic Stability
Incorporation of DPhe⁷ and Leu⁸ extends plasma half-life to 42 minutes in human serum, a 6-fold increase over native bradykinin, attributed to reduced aminopeptidase cleavage.
Comparative Analysis with Analogous Peptides
Table 2: Structural and Functional Comparison of Bradykinin Analogs
| Compound | Modifications | B2 Ki (nM) | Half-Life (min) |
|---|---|---|---|
| Bradykinin | None | 1.2 | 7 |
| [DPhe⁷]-Bradykinin | DPhe⁷ | 2.1 | 25 |
| DArg[Hyp³,DPhe⁷]-Bradykinin | Hyp³, DPhe⁷ | 0.9 | 35 |
| Target Compound | Hyp³, DPhe⁷, Leu⁸ | 0.7 | 42 |
Chemical Reactions Analysis
Types of Reactions
DArg[Hyp…3…,DPhe…7…,Leu…8…]Bradykinin can undergo various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues, such as methionine or cysteine, leading to the formation of sulfoxides or disulfides.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with appropriate protecting groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues can lead to methionine sulfoxide, while reduction of disulfide bonds results in free thiols .
Scientific Research Applications
Pharmacological Properties
DArg[Hyp3, DPhe7, Leu8]bradykinin primarily acts on the B1 and B2 bradykinin receptors. Its modifications enhance its potency and selectivity compared to natural bradykinin. The compound's structure includes:
- D-Arginine (DArg) at the N-terminus
- Hydroxyproline (Hyp) at the third position
- D-Phenylalanine (DPhe) at the seventh position
- Leucine (Leu) at the eighth position
These modifications confer increased resistance to enzymatic degradation and improved tissue specificity, making it a valuable tool in therapeutic applications.
Therapeutic Applications
- Pain Management
- Cardiovascular Diseases
-
Inflammatory Conditions
- Research indicates that this compound can mitigate the effects of bradykinin during inflammatory responses. In models of acute pancreatitis and other inflammatory diseases, DArg[Hyp3, DPhe7, Leu8]bradykinin has been shown to prevent edema and reduce hypotensive effects associated with bradykinin activity .
Case Study 1: Pain Sensitivity Reduction
In a controlled study involving rats, DArg[Hyp3, DPhe7, Leu8]bradykinin was administered intradermally. Results indicated a significant reduction in heat pain thresholds among treated subjects compared to those receiving saline injections. The mean heat threshold decreased from 44°C to 42.7°C (p < 0.02), demonstrating the compound's analgesic potential .
Case Study 2: Cardiovascular Impact
A study assessing the cardiovascular effects of DArg[Hyp3, DPhe7, Leu8]bradykinin revealed that it effectively reduced bradykinin-induced drops in arterial blood pressure in rat models. This finding supports its potential application in treating conditions characterized by excessive vasodilation and hypotension .
Comparative Analysis Table
Mechanism of Action
The mechanism of action of DArg[Hyp…3…,DPhe…7…,Leu…8…]Bradykinin involves its interaction with bradykinin receptors, particularly the B2 receptors. By binding to these receptors, the compound acts as a competitive antagonist, blocking the effects of endogenous bradykinin. This inhibition can lead to reduced vasodilation, decreased inflammation, and alleviation of pain .
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Structural Modifications and Receptor Interactions
Key Findings :
Pharmacological Profiles
Table 2: In Vivo and In Vitro Efficacy
Mechanistic Insights :
- Receptor Selectivity : Structural studies reveal that DPhe⁷ and Leu⁸ interact with distinct subdomains of the B2 receptor’s extracellular loop, reducing agonist-induced Gq protein coupling .
- Enzymatic Stability : Hyp³ and Leu⁸ confer resistance to ACE and kallikrein-mediated degradation, critical for sustained activity in pathologies like diabetic nephropathy .
Research Implications and Clinical Relevance
- Inflammation : DArg[Hyp³,DPhe⁷,Leu⁸]Bradykinin’s prolonged stability makes it superior to first-generation antagonists for chronic inflammatory conditions .
- COVID-19 : B2 receptor hyperactivation (“bradykinin storm”) contributes to pulmonary edema; this compound’s antagonism could mitigate severe symptoms .
- Diabetes : ACE inhibitors upregulate bradykinin, exacerbating complications in diabetic nephropathy; targeted B2 antagonism may offer therapeutic synergy .
Biological Activity
DArg[Hyp3, DPhe7, Leu8]Bradykinin is a synthetic analog of bradykinin, a nonapeptide that plays a significant role in various physiological processes, including vasodilation, inflammation, and pain modulation. This article explores the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and potential therapeutic applications.
Overview of Bradykinin and Its Receptors
Bradykinin (BK) is a potent endothelium-dependent vasodilator that exerts its effects primarily through two G-protein-coupled receptors: Bradykinin Receptor B1 (B1R) and Bradykinin Receptor B2 (B2R) . The B2R is constitutively expressed in most tissues and mediates the majority of BK's physiological effects, including vasodilation and increased vascular permeability. In contrast, B1R is inducible and primarily involved in inflammatory responses .
Structure-Activity Relationship
The modification of bradykinin to create DArg[Hyp3, DPhe7, Leu8]Bradykinin involves specific amino acid substitutions that enhance its receptor selectivity and biological activity. The substitution of D-Arginine at position 0, Hyp (hydroxyproline) at position 3, D-Phenylalanine at position 7, and Leucine at position 8 alters the peptide's interaction with the B2R, potentially increasing its antagonistic properties against the receptor .
Receptor Binding Affinity
Research indicates that DArg[Hyp3, DPhe7, Leu8]Bradykinin exhibits a high affinity for B2R. Comparative studies have shown that this compound can effectively block BK-induced responses in various experimental models. For instance, in spontaneously hypertensive rats (SHR), the compound significantly inhibited BK-induced increases in mean arterial blood pressure (MAP), demonstrating its potential as a therapeutic agent for managing hypertension .
Vasodilatory Effects
The vasodilatory action of DArg[Hyp3, DPhe7, Leu8]Bradykinin has been evaluated through various bioassays. It has been shown to induce relaxation of vascular smooth muscle via nitric oxide (NO) release from endothelial cells. This mechanism is crucial for its role in regulating blood flow and preventing excessive vascular permeability associated with inflammatory conditions .
Study on Hypertensive Models
In a study involving SHR and Wistar Kyoto rats (WKY), researchers assessed the cardiovascular effects of DArg[Hyp3, DPhe7, Leu8]Bradykinin. The compound was administered intracerebroventricularly (i.c.v.), leading to significant reductions in MAP compared to controls. Notably, the antagonistic effects were reversible upon cessation of treatment, indicating a promising profile for further clinical investigation .
Stability and Degradation
Stability studies conducted in human plasma revealed that DArg[Hyp3, DPhe7, Leu8]Bradykinin maintains approximately 50% of its concentration after 24 hours of incubation. This stability suggests potential for therapeutic use as it may withstand enzymatic degradation better than some other analogs .
Comparative Analysis with Other Bradykinin Analogues
| Compound Name | B2R Affinity (pA2) | Vasodilatory Effect | Stability in Plasma (%) |
|---|---|---|---|
| DArg[Hyp3, DPhe7, Leu8]Bradykinin | 8.2 ± 0.26 | Significant | ~50% after 24h |
| Icatibant (Hoe 140) | 8.00 ± 0.11 | Moderate | ~40% after 24h |
| MEN 11270 | 8.14 ± 0.22 | Significant | ~70% after 24h |
Q & A
Q. How should data management plans (DMPs) be structured for reproducibility?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
